![molecular formula C19H18N2O4 B4404959 3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)
3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinones are synthesized through various methods, focusing on the construction of the quinazolinone core and the introduction of substituents at strategic positions to enhance biological activity. For instance, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones involved creating derivatives with different substituents to study their structure-antioxidant activity relationships. These studies found that certain substituents, such as hydroxyl groups, enhance antioxidant activity (Mravljak et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinones plays a crucial role in their biological activity. Structural analysis often involves determining how different substituents affect the compound's properties. For example, research on the photophysical properties of substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes revealed that the nature of substituents significantly impacts the compounds' emission properties, which can be crucial for their potential applications (Moshkina et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, allowing for the synthesis of diverse derivatives with varying biological activities. The reactions include cyclization, substitution, and interaction with different reagents. For instance, the synthesis of novel 2-[4-[diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones involved cyclization of NO-1886 derivatives, showing how structural modifications can lead to compounds with hypolipidemic activities (Kurogi et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are essential for their formulation and therapeutic application. Studies on the crystal structure of quinazolinone derivatives help understand their stability, bioavailability, and interaction with biological targets. For example, the synthesis, tautomeric states, and crystal structure analysis of certain quinazolinone derivatives provided insights into their structural characteristics and potential as therapeutic agents (Tulyasheva et al., 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interactions with biomolecules, are crucial for their biological efficacy. Research into the synthesis and pharmacological evaluation of quinazolinone derivatives explores their analgesic, anti-inflammatory, and other therapeutic activities, highlighting the importance of chemical properties in drug design and development (Alagarsamy et al., 2007).
Propriétés
IUPAC Name |
3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(22)14-7-8-17(18(11-14)24-2)25-10-9-21-12-20-16-6-4-3-5-15(16)19(21)23/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOMTTUVHTIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



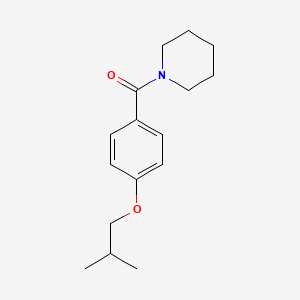
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)
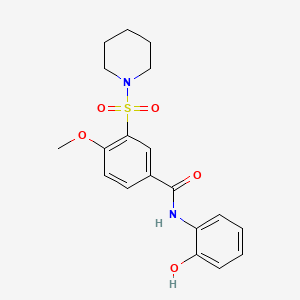
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
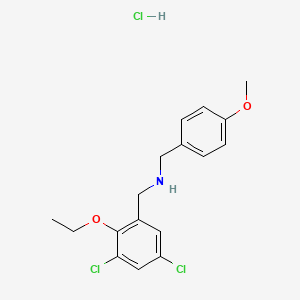
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)
![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
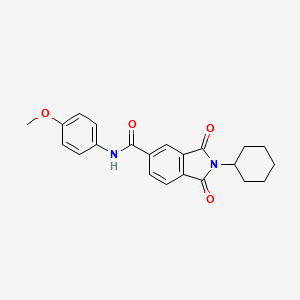
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)
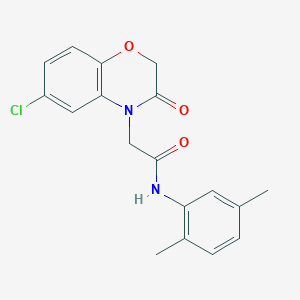
![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)